Colossolactone B
Description
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
[(3S,5R,10R,13R,14R,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C32H48O5/c1-19-8-10-25(37-28(19)35)20(2)22-12-15-31(7)23-9-11-26-29(4,5)27(34)14-17-32(26,18-36-21(3)33)24(23)13-16-30(22,31)6/h8,20,22,25-27,34H,9-18H2,1-7H3/t20-,22+,25?,26-,27-,30+,31-,32-/m0/s1 |
InChI Key |
OPECNRIVPMYGNT-GBMWFCEBSA-N |
Isomeric SMILES |
CC1=CCC(OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)COC(=O)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)COC(=O)C)C)C |
Synonyms |
colossolactone B |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds from Ganoderma species exhibit various anticancer activities. While Colossolactone B itself has not shown direct cytotoxic effects against certain cancer cell lines, it is part of a larger family of colossolactones that may enhance the efficacy of other therapeutic agents. For instance, studies on other colossolactones have demonstrated their potential in inhibiting tumor growth and enhancing immune responses in cancer patients .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties; however, findings suggest it is not active against several bacterial strains, including Bacillus subtilis and Pseudomonas syringae . This indicates that while it may not possess direct antibacterial effects, it could still play a role in formulations where synergistic effects with other compounds are explored.
Chemotherapeutic Effects
A study focused on naturally occurring colossolactones highlighted their potential as chemotherapeutic agents against solid tumors in vitro. Although this compound was not the primary focus, the research underscores the importance of exploring related compounds for their therapeutic efficacy in cancer treatment .
Immune Modulation
Clinical studies have shown that polysaccharide extracts from Ganoderma can enhance immune function in cancer patients. This suggests a potential indirect application for this compound as part of a broader treatment strategy aimed at improving patient outcomes through immune system support .
Comparative Data Table
The following table summarizes the biological activities of various colossolactones derived from Ganoderma species:
Preparation Methods
Solvent Selection and Extraction Protocols
This compound is typically extracted from the fruiting bodies of G. colossum using non-polar to moderately polar solvents. Two primary methods have been reported:
-
Hexane-Dichloromethane Extraction :
Dried G. colossum fruiting bodies are ground and exhaustively extracted with a mixture of n-hexane and dichloromethane (2:7 v/v). This solvent system targets low- to medium-polarity triterpenoids, yielding a crude extract rich in colossolactones. -
Ethanol-Ethyl Acetate Sequential Extraction :
A sequential extraction with 95% ethanol followed by ethyl acetate is employed. The ethanol extract is concentrated, suspended in water, and partitioned with ethyl acetate to enrich triterpenoids. This method reportedly achieves higher yields of colossolactones compared to hexane-based protocols.
Table 1: Solvent Systems for this compound Extraction
| Solvent Ratio | Target Compounds | Advantages | Limitations |
|---|---|---|---|
| n-Hexane:DCM (2:7) | Low-polarity triterpenes | High specificity for lactones | Lower yield of oxidized analogs |
| EtOH:EtOAc (sequential) | Broad triterpenoid range | Higher overall yield | Requires additional partitioning |
Isolation and Purification Techniques
Column Chromatography
The crude extract is subjected to silica gel column chromatography using gradient elution with hexane-ethyl acetate mixtures. This compound elutes in fractions with 30–50% ethyl acetate, as determined by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Further purification is achieved via reversed-phase HPLC. A C18 column with an acetonitrile-water gradient (70–100% acetonitrile over 40 minutes) resolves this compound from structurally similar analogs like colossolactone G and schisanlactone A. Preparative HPLC is critical for isolating milligram quantities of >95% pure this compound.
Challenges in Purification
This compound’s structural similarity to other colossolactones necessitates multiple chromatographic steps. Co-elution with colossolactone E has been reported, requiring iterative fractionation.
Structural Elucidation of this compound
Spectroscopic Characterization
The structure of this compound was determined using:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) spectra confirmed the pentacyclic scaffold and lactone functionalities. Key NMR signals include a downfield-shifted carbonyl carbon (δC 170–175 ppm) and olefinic protons (δH 5.6–6.0 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : An [M+Na]⁺ ion at m/z 567.2453 (calculated for C₃₂H₄₈O₇Na) confirmed the molecular formula.
Yield Optimization and Scalability
Extraction yields of this compound are inherently low (≤0.1% w/w of dried biomass). Strategies to enhance production include:
Q & A
Q. How can researchers ensure reproducibility in this compound studies, particularly in spectral data reporting?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
- Full spectral disclosure : Provide ¹H/¹³C NMR data (δ, multiplicity, J-values) in supplementary materials.
- Instrument calibration : Report magnetic field strength and solvent peaks as internal standards.
- Raw data deposition : Upload FIDs and crystallographic data to public repositories (e.g., Cambridge Crystallographic Database) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
